2-Phenyl-1H-imidazo[4,5-d]pyridazine
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Overview
Description
2-Phenyl-1H-imidazo[4,5-d]pyridazine is a heterocyclic compound that features both imidazole and pyridazine rings fused together. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1H-imidazo[4,5-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridazine with phenyl isocyanide under acidic conditions to form the desired imidazo[4,5-d]pyridazine ring system .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis might employ continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1H-imidazo[4,5-d]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced imidazo[4,5-d]pyridazine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Phenyl-1H-imidazo[4,5-d]pyridazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-Phenyl-1H-imidazo[4,5-d]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Pyridazine: A simpler analog with similar biological activities.
Imidazo[1,2-a]pyridine: Another fused heterocycle with distinct pharmacological properties.
Imidazo[1,2-b]pyridazine: A closely related compound with variations in biological activity.
Uniqueness: 2-Phenyl-1H-imidazo[4,5-d]pyridazine stands out due to its unique fusion of imidazole and pyridazine rings, which imparts distinct electronic and steric properties. These features make it a versatile scaffold for drug development and other applications .
Properties
CAS No. |
1081-28-3 |
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Molecular Formula |
C11H8N4 |
Molecular Weight |
196.21 g/mol |
IUPAC Name |
2-phenyl-1H-imidazo[4,5-d]pyridazine |
InChI |
InChI=1S/C11H8N4/c1-2-4-8(5-3-1)11-14-9-6-12-13-7-10(9)15-11/h1-7H,(H,14,15) |
InChI Key |
MUKXTNPYJPZHHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CN=NC=C3N2 |
Origin of Product |
United States |
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